Fluopyram (CAS: 658066-35-4) is a pyridinyl-ethyl-benzamide succinate dehydrogenase inhibitor (SDHI). Unlike traditional rigid carboxamide SDHIs, fluopyram features a flexible ethyl linkage that imparts distinct binding properties within the mitochondrial complex II ubiquinone-binding site. This structural flexibility translates into dual-action capabilities, functioning both as a broad-spectrum fungicide and a non-fumigant nematicide. With a measured water solubility of 16 mg/L and acropetal xylem mobility, fluopyram is processable for diverse agricultural formulations, including seed treatments, in-furrow applications, and foliar sprays, making it a versatile procurement choice for modern crop protection portfolios [1].
Substituting fluopyram with older, rigid SDHIs like boscalid or standard pyrazole-carboxamides often leads to critical failures in both resistance management and target spectrum. Widespread target-site mutations, such as the SdhB H272Y and H272R substitutions in Botrytis cinerea, confer high cross-resistance to boscalid, rendering it ineffective in many commercial settings. Furthermore, traditional SDHIs lack commercially viable nematicidal activity, forcing formulators to procure and co-apply separate, often highly toxic, nematicide active ingredients. Fluopyram’s molecular flexibility allows it to overcome these specific SDH mutations while simultaneously paralyzing plant-parasitic nematodes, making simple class-level substitution impossible for integrated pest management formulations [1].
Fluopyram demonstrates quantitative efficacy against resistant fungal strains where older SDHIs fail. In cross-resistance assays against Botrytis cinerea isolates carrying SdhB mutations, fluopyram maintained high inhibitory activity, whereas boscalid exhibited severe resistance. For highly boscalid-resistant isolates, the mean EC50 for boscalid was 843 mg/L, while fluopyram maintained a mean EC50 of 9.9 mg/L. This structural capability to bypass specific binding-site alterations provides a critical advantage for formulations targeting resistant gray mold [1].
| Evidence Dimension | Mycelial growth inhibition (EC50) in resistant B. cinerea |
| Target Compound Data | Fluopyram: 9.9 mg/L |
| Comparator Or Baseline | Boscalid: 843 mg/L |
| Quantified Difference | ~85-fold higher potency against resistant isolates |
| Conditions | In vitro mycelial growth assay on boscalid-resistant B. cinerea field isolates |
Procuring fluopyram ensures formulation efficacy in regions with established boscalid resistance, extending the commercial viability of the fungicidal product.
Unlike other SDHI fungicides, fluopyram exhibits nematicidal activity, functioning as a selective inhibitor of nematode mitochondrial complex II. In motility and toxicity assays against the nematode Rotylenchulus reniformis, fluopyram induced 52% immotility. In contrast, standard SDHIs like boscalid and flutolanil showed an average of only 9% immotility under identical conditions. Furthermore, against the root-knot nematode Meloidogyne incognita, fluopyram achieved a 2-hour EC50 of 5.18 µg/mL, inducing rapid paralysis. This dual-action profile is highly differentiated within the SDHI class[1].
| Evidence Dimension | Nematode motility reduction (Immotility %) |
| Target Compound Data | Fluopyram: 52% immotility |
| Comparator Or Baseline | Baseline SDHIs (e.g., boscalid, flutolanil): ~9% average immotility |
| Quantified Difference | >5-fold higher nematicidal efficacy than standard SDHIs |
| Conditions | Aqueous exposure assays against plant-parasitic nematodes (R. reniformis) |
Eliminates the need to procure and co-formulate a separate nematicide, streamlining seed treatment and soil-applied product manufacturing.
Fluopyram’s physicochemical properties, particularly its water solubility of 16 mg/L (at 20°C, pH 7) and acropetal xylem mobility, enable advanced application methods that are not feasible with strictly contact fungicides. For instance, in the management of pine wilt disease, fluopyram suspension concentrates demonstrated systemic transport when applied via trunk injection, maintaining residual concentrations in needles and branches above the lethal dose for the pine wood nematode (LC50 = 0.059 mg/L) for over 30 days. This systemic distribution allows for efficient root uptake and internal tissue protection [1].
| Evidence Dimension | Systemic tissue concentration over time |
| Target Compound Data | Maintained >0.059 mg/L in needles/branches at 30 days post-injection |
| Comparator Or Baseline | Strictly contact fungicides (Baseline: poor systemic movement) |
| Quantified Difference | Sustained internal lethal concentration for >30 days |
| Conditions | Trunk injection of fluopyram suspension concentrate in pine trees |
Enables procurement for high-value systemic delivery systems, such as seed treatments, drip irrigation, and trunk injections, expanding market applications.
Because of its quantified nematicidal EC50 and systemic acropetal mobility, fluopyram serves as a dual-action active ingredient for seed treatment formulations in soybeans and cotton. It provides simultaneous early-season protection against soilborne fungal pathogens and root-knot nematodes, streamlining the formulation by replacing two separate active ingredients [1].
Fluopyram’s flexible pyridinyl-ethyl-benzamide structure allows it to bind effectively to mutated SDH enzymes. It is an essential procurement choice for foliar spray formulations targeting vineyards and strawberry fields where Botrytis cinerea and Alternaria species have developed severe resistance to boscalid and other rigid pyrazole-carboxamides[2].
Leveraging its moderate water solubility (16 mg/L) and excellent xylem transport, fluopyram is ideally suited for suspension concentrates designed for trunk injection. This application is particularly valuable for combating pine wilt disease, as the compound systemically distributes to branches and needles, maintaining lethal concentrations against the pine wood nematode for extended periods [3].
Environmental Hazard